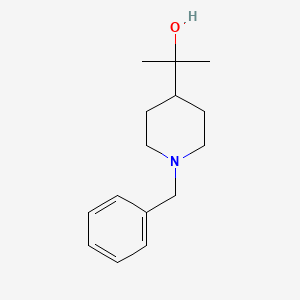

2-(1-ベンジルピペリジン-4-イル)-2-プロパノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

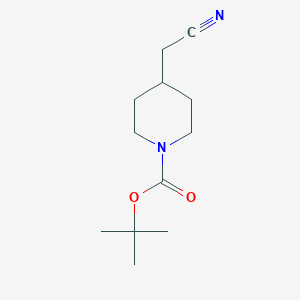

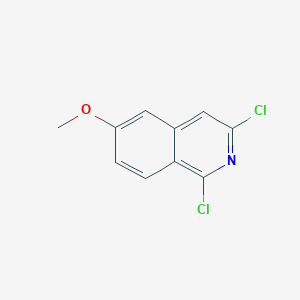

2-(1-Benzylpiperidin-4-yl)-2-propanol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1-Benzylpiperidin-4-yl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzylpiperidin-4-yl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化特性

この化合物は、その潜在的な抗酸化特性について研究されています . ある研究では、「2-(1-ベンジルピペリジン-4-イル)-2-プロパノール」の誘導体を合成し、フリーラジカルを捕捉する能力についてスクリーニングしました . 6つの誘導体が、酸素ラジカル吸収能(ORAC)アッセイで強力な(> 30%)抗酸化特性を示しました .

コリンエステラーゼ阻害

同じ研究では、この化合物のアセチルコリンエステラーゼ(AChE)とブチリルコリンエステラーゼ(BuChE)酵素の阻害能力についても調査されました . これらの酵素は、記憶と学習に重要な神経伝達物質であるアセチルコリンの分解に関与しています。これらの酵素を阻害することは、アルツハイマー病などの神経変性疾患の進行を遅らせる可能性があります。

ムスカリン受容体拮抗作用

“2-(1-ベンジルピペリジン-4-イル)-2-プロパノール”の誘導体は、ムスカリン受容体4(M4)の潜在的な拮抗薬として研究されています . この受容体を拮抗させることは、アルツハイマー病、レビー小体型認知症、パーキンソン病などの神経疾患の治療に治療上の利点をもたらす可能性があります .

アルツハイマー病の治療

“2-(1-ベンジルピペリジン-4-イル)-2-プロパノール”のいくつかの分子ハイブリッドが開発され、アルツハイマー病に対抗するための多機能薬剤として評価されています . これらの薬剤は、疾患の複数の側面を標的にすることができ、より包括的な治療アプローチを提供する可能性があります .

作用機序

Target of Action

The primary target of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a piperidine derivative, is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .

Mode of Action

2-(1-Benzylpiperidin-4-yl)-2-propanol acts as an inhibitor of AChE . By inhibiting AChE, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects various biochemical pathways. For instance, it can enhance the cholinergic transmission, which plays a crucial role in memory and learning processes .

Result of Action

The result of the action of 2-(1-Benzylpiperidin-4-yl)-2-propanol is the enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .

Safety and Hazards

生化学分析

Biochemical Properties

2-(1-Benzylpiperidin-4-yl)-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between 2-(1-Benzylpiperidin-4-yl)-2-propanol and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

2-(1-Benzylpiperidin-4-yl)-2-propanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(1-Benzylpiperidin-4-yl)-2-propanol modulates the activity of signaling pathways involved in synaptic plasticity and memory formation . Additionally, this compound affects the expression of genes related to neurotransmitter synthesis and release, further highlighting its potential impact on neuronal function.

Molecular Mechanism

The molecular mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-propanol involves several key interactions at the molecular level. This compound binds to specific sites on acetylcholinesterase, leading to enzyme inhibition . The binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing the breakdown of acetylcholine. Furthermore, 2-(1-Benzylpiperidin-4-yl)-2-propanol may also influence other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to 2-(1-Benzylpiperidin-4-yl)-2-propanol has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory in animal studies . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Understanding the dosage-dependent effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol is essential for determining its therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

2-(1-Benzylpiperidin-4-yl)-2-propanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of 2-(1-Benzylpiperidin-4-yl)-2-propanol result in the formation of several metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, further highlighting its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(1-Benzylpiperidin-4-yl)-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-(1-Benzylpiperidin-4-yl)-2-propanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, which can affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-(1-Benzylpiperidin-4-yl)-2-propanol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(1-Benzylpiperidin-4-yl)-2-propanol may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDYOSFZZTUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)